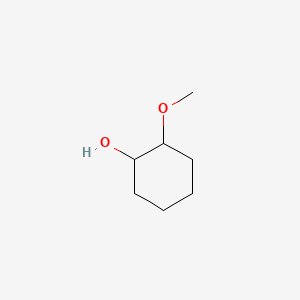
rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans (RPCP-1) is a cyclic alcohol that has been studied in a variety of scientific research applications. It is a chiral compound, meaning it has two forms that are mirror images of each other, and its trans form is of particular interest in research due to its unique properties.
Aplicaciones Científicas De Investigación
Rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans has been used in a variety of scientific research applications, including drug development, medicinal chemistry, and biochemistry. It has been used as a chiral building block in the synthesis of chiral drugs, and as a starting material for the synthesis of biologically active compounds. It has also been used to study the structure-activity relationships of chiral compounds.
Mecanismo De Acción
Rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans has been shown to interact with a variety of receptors, including opioid, serotonin, and dopamine receptors. It has been shown to modulate the activity of these receptors, resulting in a range of physiological effects, such as analgesia, sedation, and euphoria.
Biochemical and Physiological Effects
rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic, sedative, and euphoric effects, as well as antinociceptive, anxiolytic, and anticonvulsant effects. It has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable and non-toxic. However, it has some limitations, such as the fact that it is a chiral compound, which means it can be difficult to separate its two forms.
Direcciones Futuras
There are several potential future directions for rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans research. It could be used to develop new drugs, or to study the structure-activity relationships of chiral compounds. It could also be used to study the mechanisms of action of other drugs, or to develop new drug delivery systems. Additionally, it could be used to study the biochemical and physiological effects of chiral compounds, or to develop new analytical techniques for the separation and identification of chiral compounds.
Métodos De Síntesis
Rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans is synthesized from the reaction of a phenylenediamine derivative with a 2-phenylcyclopentanone derivative in the presence of a base catalyst. This reaction produces a mixture of diastereomers, which can then be separated by column chromatography or other techniques.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans involves the reduction of a ketone intermediate derived from the reaction of cyclopentanone with benzaldehyde. The reduction is achieved using sodium borohydride as the reducing agent.", "Starting Materials": [ "Cyclopentanone", "Benzaldehyde", "Sodium borohydride", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Mix cyclopentanone and benzaldehyde in methanol.", "Step 2: Add a catalytic amount of sulfuric acid to the mixture and heat under reflux for 4 hours.", "Step 3: Allow the mixture to cool and then add sodium hydroxide to adjust the pH to 7.", "Step 4: Extract the mixture with dichloromethane and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the ketone intermediate.", "Step 6: Dissolve the ketone intermediate in methanol and add sodium borohydride slowly with stirring.", "Step 7: Allow the reaction to proceed for 2 hours at room temperature.", "Step 8: Quench the reaction by adding water and then acidify with hydrochloric acid.", "Step 9: Extract the mixture with dichloromethane and dry the organic layer over anhydrous sodium sulfate.", "Step 10: Concentrate the organic layer under reduced pressure to obtain rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans." ] } | |
Número CAS |
38805-90-2 |
Nombre del producto |
rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans |
Fórmula molecular |
C11H14O |
Peso molecular |
162.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



